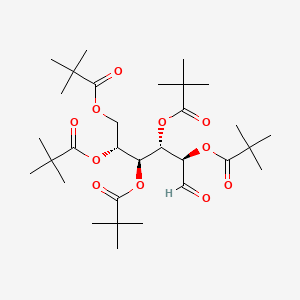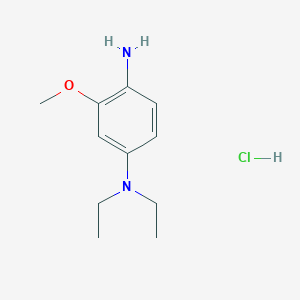
4-N,4-N-diethyl-2-methoxybenzene-1,4-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N,4-N-diethyl-2-methoxybenzene-1,4-diamine;hydrochloride is a chemical compound with the molecular formula C11H18N2O·HCl. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used as an intermediate in the synthesis of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,4-N-diethyl-2-methoxybenzene-1,4-diamine;hydrochloride typically involves the reaction of 4-methoxyaniline with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as hydrochloric acid and ethanol, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-N,4-N-diethyl-2-methoxybenzene-1,4-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine in the presence of catalysts are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
4-N,4-N-diethyl-2-methoxybenzene-1,4-diamine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a reagent in various biological studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of color developers for photographic films and other imaging applications.
Mechanism of Action
The mechanism of action of 4-N,4-N-diethyl-2-methoxybenzene-1,4-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4-diethylamino-o-toluidine
- 3-methyl-N,N-diethyl-p-phenylenediamine
- 4-(Diethylamino)-2-methyl-1-benzenamine
- 4-(Diethylamino)-2-methylaniline
Uniqueness
4-N,4-N-diethyl-2-methoxybenzene-1,4-diamine;hydrochloride is unique due to its specific substitution pattern and the presence of both diethylamino and methoxy groups. This combination imparts distinct chemical properties, making it suitable for specialized applications in dye synthesis and other industrial processes .
Properties
Molecular Formula |
C11H19ClN2O |
|---|---|
Molecular Weight |
230.73 g/mol |
IUPAC Name |
4-N,4-N-diethyl-2-methoxybenzene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-4-13(5-2)9-6-7-10(12)11(8-9)14-3;/h6-8H,4-5,12H2,1-3H3;1H |
InChI Key |
KPFOMHZJOMCJII-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


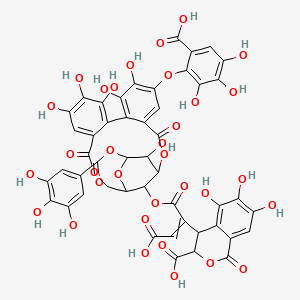

![4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde](/img/structure/B13748073.png)
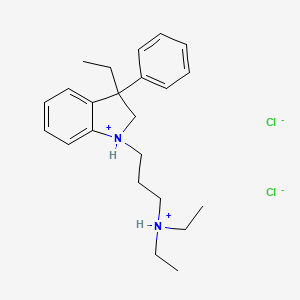
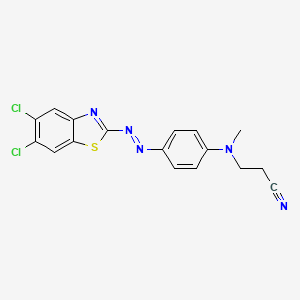
![3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13748091.png)

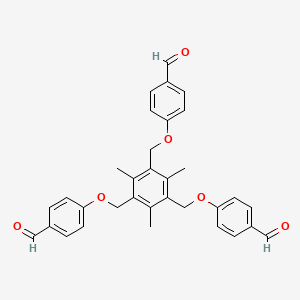

![Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-](/img/structure/B13748115.png)
![3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone](/img/structure/B13748117.png)

